Zabofloxacin -

Zabofloxacin

Catalog Number: EVT-1581229
CAS Number:
Molecular Formula: C19H20FN5O4
Molecular Weight: 401.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Zabofloxacin is a novel fluoroquinolone antibiotic that has been developed to combat bacterial infections, particularly those resistant to existing treatments. It is characterized by its enhanced efficacy against both Gram-positive and Gram-negative bacteria, making it a significant addition to the class of quinolone antibiotics. The compound is known for its rapid bactericidal activity and has shown promise in treating infections caused by resistant strains.

Source and Classification

Zabofloxacin is synthesized from derivatives of levofloxacin, a well-established fluoroquinolone. It belongs to the class of quinolone antibiotics, which are known for their ability to inhibit bacterial DNA synthesis. This compound has been classified as a broad-spectrum antibiotic, effective against a wide range of bacterial pathogens.

Synthesis Analysis

Methods and Technical Details

The synthesis of zabofloxacin involves several key steps that modify the levofloxacin structure to enhance its antibacterial properties. The general synthetic route includes:

  1. Nucleophilic Substitution: The synthesis begins with N-desmethyl levofloxacin, which undergoes nucleophilic reactions with various alkyl halides to introduce functional groups that improve activity.
  2. Reaction Conditions: Typical reaction conditions involve using solvents like dimethylformamide (DMF) and bases such as sodium bicarbonate at room temperature.
  3. Purification: The resulting compounds are purified through crystallization techniques involving methanol and chloroform mixtures .

Technical Details

  • Yield Optimization: Yields are typically reported but may not be optimized for all synthetic routes.
  • Analytical Techniques: Characterization of the synthesized compounds is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Thin Layer Chromatography (TLC).
Molecular Structure Analysis

Structure and Data

Zabofloxacin's molecular structure is derived from the core quinolone ring, modified at specific positions to enhance its antibacterial activity. The structure includes:

  • Quinolone Core: The basic structure consists of a bicyclic ring system typical of fluoroquinolones.
  • Functional Groups: Modifications at positions C1, C6, and C8 include halogens or alkyl groups which contribute to its improved potency against resistant strains .

Structural Data

  • Molecular Formula: C₁₈H₁₈F₂N₄O₃
  • Molecular Weight: Approximately 364.36 g/mol
  • Key Functional Groups: Fluorine substituents at specific positions enhance antibacterial activity.
Chemical Reactions Analysis

Reactions and Technical Details

Zabofloxacin undergoes various chemical reactions that contribute to its antibacterial mechanism:

  1. Inhibition of DNA Gyrase and Topoisomerase IV: Zabofloxacin binds to these enzymes, preventing bacterial DNA replication.
  2. Resistance Mechanisms: Studies have identified mutations in the quinolone resistance-determining regions (QRDR) of target genes like gyrA and parC, which can affect susceptibility to zabofloxacin .

Technical Details

  • Time-Kill Studies: These studies demonstrate the rapid bactericidal action of zabofloxacin against resistant bacterial strains.
  • Minimum Inhibitory Concentration (MIC): The MIC values for zabofloxacin range from 0.03 to 4 µg/ml, indicating potent activity compared to older fluoroquinolones .
Mechanism of Action

Process and Data

Zabofloxacin exerts its antibacterial effects primarily through:

  1. Inhibition of Bacterial Enzymes: It disrupts the function of DNA gyrase and topoisomerase IV, leading to DNA strand breakage.
  2. Bactericidal Activity: The compound demonstrates rapid bactericidal action against both Gram-positive and Gram-negative bacteria, making it effective in treating infections caused by resistant strains .

Data Insights

  • Time-Kill Curves: Studies show significant reductions in bacterial counts within hours of exposure to zabofloxacin.
  • Resistance Profiles: Zabofloxacin maintains efficacy even in strains with mutations conferring resistance to other fluoroquinolones.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Zabofloxacin typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents but may have limited solubility in water.

Chemical Properties

  • Stability: Zabofloxacin exhibits stability under standard storage conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: The compound has specific pKa values that influence its ionization state at physiological pH, affecting absorption and distribution.
Applications

Scientific Uses

Zabofloxacin is primarily used in clinical settings for treating bacterial infections, particularly those caused by resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Its broad-spectrum activity makes it suitable for various applications in both human and veterinary medicine.

Introduction to Zabofloxacin in the Context of Antimicrobial Resistance

Emergence of Zabofloxacin as a Novel Fluoroquinolone

Zabofloxacin (chemical name: 1-cyclopropyl-6-fluoro-7-[(8E)-8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid; molecular formula: C₁₉H₂₀FN₅O₄) is a broad-spectrum fluoroquinolone antibiotic first approved in South Korea for acute bacterial exacerbations of chronic obstructive pulmonary disease (COPD) [1] [9]. Its molecular structure features a unique spiroaminopiperidinyl group at the C7 position and a methoxyimino moiety, which significantly enhance its binding affinity for bacterial DNA gyrase and topoisomerase IV enzymes [9]. These structural attributes confer several advantages:

  • Enhanced Gram-Positive Activity: The C7 modification improves penetration through the thick peptidoglycan layer of gram-positive bacteria, notably increasing efficacy against Streptococcus pneumoniae [9].
  • Acidic Environment Stability: Unlike older fluoroquinolones, Zabofloxacin maintains bactericidal activity in the acidic microenvironments of infections sites (e.g., abscesses, phagolysosomes) [1].
  • Reduced Resistance Propensity: The bulky spirocyclic group hinders common efflux pump recognition, delaying resistance development [7].

Table 1: Chemical Profile of Zabofloxacin

PropertyValueSignificance
Molecular FormulaC₁₉H₂₀FN₅O₄Determines pharmacokinetic behavior
Molecular Weight401.4 g/molInfluences tissue penetration and diffusion
Key Structural FeaturesSpiroaminopiperidinyl group at C7Enhances target affinity and reduces efflux susceptibility
First ApprovalSouth Korea (indication: COPD exacerbations)Addresses region-specific resistance patterns

Role in Addressing Multidrug-Resistant ESKAPE Pathogens

Zabofloxacin demonstrates potent activity against key ESKAPE pathogens, particularly Klebsiella pneumoniae and Staphylococcus aureus, through dual targeting of DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE) [1] [7]. Laboratory evolution studies indicate that Zabofloxacin exhibits a lower propensity for resistance development compared to legacy fluoroquinolones like ciprofloxacin, with resistance mutations requiring >60 days to emerge under selective pressure [2]. However, resistance mechanisms have been identified:

  • Chromosomal Mutations: Substitutions in QRDRs (e.g., gyrA Ser83Tyr, parC Ser80Ile) reduce Zabofloxacin binding affinity [7].
  • Efflux Pump Overexpression: OqxAB and AcrAB-TolC systems in K. pneumoniae extrude Zabofloxacin, though its structure mitigates this effect compared to older fluoroquinolones [5] [7].
  • Enzyme-Mediated Resistance: Plasmid-borne aac(6')-Ib-cr variants enzymatically modify Zabofloxacin in gram-negatives [7].

Table 2: In Vitro Activity of Zabofloxacin Against ESKAPE Pathogens

PathogenMIC₉₀ (mg/L)Resistance PrevalencePrimary Resistance Mechanisms
Klebsiella pneumoniae0.2518–22% (global surveillance)QRDR mutations, OqxAB efflux
Staphylococcus aureus (MRSA)0.12510–15%gyrA mutations, NorA efflux
Pseudomonas aeruginosa1.035–40%MexAB-OprM efflux, porin loss
Acinetobacter baumannii2.0>60%gyrA/parC mutations, AdeABC efflux

Clinical trials underscore Zabofloxacin's efficacy against community-acquired pneumonia and COPD exacerbations, where it achieved clinical cure rates of 92% in infections caused by levofloxacin-resistant S. pneumoniae [9]. Its zwitterionic properties enhance concentration in lung epithelial lining fluid, making it particularly suitable for respiratory infections [1].

Positioning Within the Historical Evolution of Fluoroquinolones

The fluoroquinolone class has evolved through four generations, each addressing emerging resistance challenges through structural refinements:

  • First Generation (e.g., nalidixic acid): Narrow gram-negative activity, limited to urinary tract infections [3] [8].
  • Second Generation (e.g., ciprofloxacin): Fluorination at C6 broadened spectrum to include gram-negatives and some gram-positives, but resistance escalated rapidly [8].
  • Third Generation (e.g., levofloxacin): Enhanced pneumococcal coverage via C8 methoxy group [3].
  • Fourth Generation (e.g., moxifloxacin): Balanced dual-target inhibition with C7 azabicyclic substituents [8].

Zabofloxacin represents a next-generation advance, incorporating a naphthyridone core and spirocyclic C7 group to optimize target affinity and reduce susceptibility to efflux [3] [9]. Unlike predecessors, it achieves near-equivalent inhibition of DNA gyrase and topoisomerase IV, minimizing the single-mutation resistance risk seen in older agents [9].

Table 3: Comparative Evolution of Fluoroquinolone Structural Features

GenerationExample AgentsKey Structural ModificationsResistance Limitations
1stNalidixic acidNaphthyridone coreRapid resistance, narrow spectrum
2ndCiprofloxacinC6-fluorine, C7-piperazineEfflux vulnerability, poor anti-anaerobe
3rdLevofloxacinC8-methoxy, L-isomer configurationQRDR mutations in staphylococci
4thMoxifloxacinC7-azabicyclic groupQT prolongation risks
Next-GenZabofloxacinC7-spiroaminopiperidinyl, naphthyridine coreReduced efflux impact

Functional advantages over historical fluoroquinolones include:

  • Broader Mutant Selection Window: Higher mutant prevention concentration (MPC) against S. pneumoniae than moxifloxacin [8].
  • Activity in Biofilms: Disrupts S. aureus biofilm synthesis via upregulated sarA inhibition [1].
  • Synergy with Beta-Lactams: Zabofloxacin restores susceptibility to ceftazidime in ESBL-producing K. pneumoniae by downregulating ampC expression [7].

Properties

Product Name

Zabofloxacin

IUPAC Name

1-cyclopropyl-6-fluoro-7-[(8Z)-8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid

Molecular Formula

C19H20FN5O4

Molecular Weight

401.4 g/mol

InChI

InChI=1S/C19H20FN5O4/c1-29-23-14-6-24(9-19(14)7-21-8-19)17-13(20)4-11-15(26)12(18(27)28)5-25(10-2-3-10)16(11)22-17/h4-5,10,21H,2-3,6-9H2,1H3,(H,27,28)/b23-14+

InChI Key

ZNPOCLHDJCAZAH-OEAKJJBVSA-N

Synonyms

DW-224a
zabofloxacin

Canonical SMILES

CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F

Isomeric SMILES

CO/N=C/1\CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.